Adipocyte-Selective Anti-Inflammatory Activity: γ-Glu-Val vs. γ-Glu-Cys in Cytokine Suppression
γ-Glu-Val (10 µM) significantly suppressed TNF-α-induced IL-6 production to 23.92 ± 5.45 ng/mL (p < 0.05) and MCP-1 to 101.17 ± 39.93 ng/mL (p < 0.05) in differentiated 3T3-L1 adipocytes, while simultaneously upregulating PPARγ (1.249 ± 0.109, p < 0.001) and adiponectin (7.37 ± 0.59 ng/mL, p < 0.05) [1]. In contrast, γ-Glu-Cys exerts its anti-inflammatory effects predominantly in astrocytes by upregulating IL-10 and reducing TNF-α and IL-1β, with no reported adipocyte-specific activity . This cell-type-selective anti-inflammatory signature makes γ-Glu-Val the preferred compound for obesity-related adipose inflammation models.
| Evidence Dimension | Suppression of TNF-α-induced proinflammatory cytokines and promotion of anti-inflammatory mediators in cell culture |
|---|---|
| Target Compound Data | IL-6: 23.92 ng/mL; MCP-1: 101.17 ng/mL; PPARγ: 1.249 fold; Adiponectin: 7.37 ng/mL; Wnt5a: 115.90 fold (all at 10 µM γ-Glu-Val, 3T3-L1 adipocytes) [1] |
| Comparator Or Baseline | γ-Glu-Cys: upregulates IL-10 and reduces TNF-α, IL-6, IL-1β in Aβ40-treated astrocytes; no adipocyte data reported |
| Quantified Difference | γ-Glu-Val provides adipocyte-specific anti-inflammatory action not demonstrated for γ-Glu-Cys; direct numerical comparison not available across same cell type. |
| Conditions | 3T3-L1 mouse adipocyte cell line; 10 µM γ-Glu-Val pretreatment before TNF-α challenge; cytokines measured by ELISA; PPARγ and Wnt5a by qPCR/Western blot [1]. |
Why This Matters
For researchers studying adipose tissue inflammation or metabolic syndrome, γ-Glu-Val offers a cell-type-relevant anti-inflammatory tool that γ-Glu-Cys cannot substitute, enabling targeted investigation of the CaSR-Wnt-PPARγ axis in adipocytes.
- [1] Xing, L.; Zhang, H.; Majumder, K.; Zhang, W.; Mine, Y. γ-Glutamylvaline Prevents Low-Grade Chronic Inflammation via Activation of a Calcium-Sensing Receptor Pathway in 3T3-L1 Mouse Adipocytes. J. Agric. Food Chem. 2019, 67 (30), 8361–8369. DOI: 10.1021/acs.jafc.9b02334. View Source
